(4-((Benzyloxy)methyl)phenyl)methanamine
CAS No.: 953899-70-2
Cat. No.: VC6515334
Molecular Formula: C15H17NO
Molecular Weight: 227.307
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 953899-70-2 |
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Molecular Formula | C15H17NO |
Molecular Weight | 227.307 |
IUPAC Name | [4-(phenylmethoxymethyl)phenyl]methanamine |
Standard InChI | InChI=1S/C15H17NO/c16-10-13-6-8-15(9-7-13)12-17-11-14-4-2-1-3-5-14/h1-9H,10-12,16H2 |
Standard InChI Key | JIOYDYXYKZIUOM-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COCC2=CC=C(C=C2)CN |
Introduction
Structural and Chemical Properties
Molecular Architecture
The molecular formula of (4-((Benzyloxy)methyl)phenyl)methanamine is C15H17NO, with a molecular weight of 227.30 g/mol. Its structure comprises:
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A benzene ring substituted at the para position with a benzyloxymethyl group (-CH2-O-C6H5).
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A methanamine (-CH2NH2) group directly attached to the aromatic ring.
The benzyloxymethyl group increases lipophilicity (predicted logP ≈ 3.2), facilitating membrane permeability, while the primary amine enables participation in hydrogen bonding and salt formation .
Physicochemical Characteristics
Key properties include:
Property | Value/Prediction |
---|---|
Melting Point | 85–90°C (estimated) |
Boiling Point | 320–325°C (estimated) |
Solubility in Water | Low (<1 mg/mL) |
Solubility in DMSO | High (>50 mg/mL) |
pKa (amine) | ~9.5 |
These values are extrapolated from structurally similar aromatic amines .
Synthetic Methodologies
Reductive Amination Route
A common synthesis involves reductive amination of 4-((benzyloxy)methyl)benzaldehyde:
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Aldehyde Preparation:
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Reductive Amination:
Alternative Pathways
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Nucleophilic Substitution:
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Catalytic Coupling:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl3):
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δ 7.25–7.35 (m, 5H, benzyl aromatic protons).
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δ 7.15 (d, J = 8.2 Hz, 2H, para-substituted aromatic protons).
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δ 4.50 (s, 2H, -O-CH2-Ph).
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δ 3.85 (s, 2H, -CH2NH2).
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δ 1.90 (br s, 2H, NH2).
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¹³C NMR:
Mass Spectrometry
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